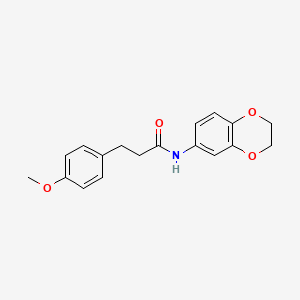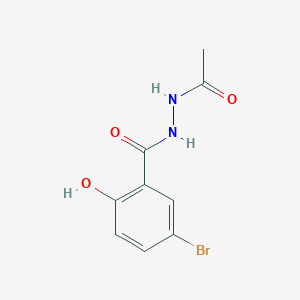
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide, also known as MDMP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MDMP is a member of the phenylpropanoid family and is structurally similar to other compounds such as safrole and isosafrole. In
作用机制
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide exerts its effects by inhibiting MAO-A, which is responsible for the breakdown of monoamine neurotransmitters. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, leading to altered behavior and cognition. The exact mechanisms by which this compound exerts its effects are still not fully understood and require further investigation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to have anxiolytic and antidepressant-like effects. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide in lab experiments is its potent and selective inhibition of MAO-A. This allows for precise manipulation of neurotransmitter levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its effects on behavior and cognition, particularly in relation to anxiety and depression. Further research is also needed to fully understand the mechanisms by which this compound exerts its effects and to determine its safety and potential therapeutic benefits.
合成方法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with 4-methoxyphenylacetic acid, followed by reduction and amidation reactions. The final product is a white crystalline powder with a melting point of 130-132°C.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It is a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-15-6-2-13(3-7-15)4-9-18(20)19-14-5-8-16-17(12-14)23-11-10-22-16/h2-3,5-8,12H,4,9-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNHRXPMBVZEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5769440.png)


![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5769449.png)

![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)

![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)

![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)
